4-benzyl-2-(2-chloroethyl)morpholine
Description
4-Benzyl-2-(2-chloroethyl)morpholine is a morpholine derivative featuring a benzyl group at position 4 and a 2-chloroethyl substituent at position 2 of the six-membered heterocyclic ring. For instance, 4-benzyl-2-(chloromethyl)morpholine is synthesized by reacting N-benzylaminoethanol with epichlorohydrin followed by acid-mediated condensation .
Properties
Molecular Formula |
C13H18ClNO |
|---|---|
Molecular Weight |
239.74 g/mol |
IUPAC Name |
4-benzyl-2-(2-chloroethyl)morpholine |
InChI |
InChI=1S/C13H18ClNO/c14-7-6-13-11-15(8-9-16-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2 |
InChI Key |
LIEUHQQEZPQUMC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)CCCl |
Origin of Product |
United States |
Preparation Methods
Thionyl Chloride-Mediated Chlorination
A primary route involves the reaction of 2-(4-benzylmorpholin-2-yl)ethanol with thionyl chloride (SOCl₂) in dichloromethane (DCM). The hydroxyl group at the 2-position undergoes chlorination at 0–40°C, catalyzed by dimethylformamide (DMF), to yield the 2-chloroethyl moiety.
Reaction Conditions:
-
Substrate: 2-(4-benzylmorpholin-2-yl)ethanol (13.88 mmol)
-
Reagents: SOCl₂ (5.06 mL, 5 eq), DMF (catalytic)
-
Solvent: DCM (25 mL)
-
Temperature: 0°C → 40°C (overnight)
-
Workup: Evaporation, washing with NaHCO₃, column chromatography (3% MeOH/DCM)
This method benefits from the high electrophilicity of SOCl₂, which facilitates efficient conversion of alcohols to alkyl chlorides. The DCM solvent system minimizes side reactions, while DMF accelerates the reaction via intermediate iminium chloride formation.
Reductive Amination Pathways
Nickel-Catalyzed Hydrogenation
4-Benzyl-2-morpholineacetonitrile undergoes hydrogenation in ethanol using a nickel catalyst and ammonium hydroxide to produce 2-(4-benzylmorpholin-2-yl)ethylamine. Subsequent chlorination with SOCl₂ introduces the 2-chloroethyl group.
Key Steps:
-
Reduction of Nitrile:
-
Chlorination:
-
Reagent: SOCl₂ (2 eq)
-
Solvent: DCM
-
Temperature: 40°C
-
Workup: Neutralization with NaHCO₃, extraction
-
This two-step approach achieves high atom economy, with the nitrile group serving as a versatile precursor for functionalization.
Direct Alkylation Strategies
Benzyl Group Introduction via Nucleophilic Substitution
Morpholine reacts with benzyl chloride in the presence of a base (e.g., KHCO₃) to form 4-benzylmorpholine. Subsequent alkylation with 1-bromo-2-chloroethane introduces the 2-chloroethyl sidechain.
Optimized Parameters:
Toluene enhances reaction efficiency by azeotropic removal of water, driving the equilibrium toward product formation. Boric acid acts as a Lewis acid, activating the carbonyl group for nucleophilic attack.
Comparative Analysis of Synthetic Routes
Purification and Characterization
Chromatographic Techniques
Crude products are typically purified via silica gel chromatography using methanol-DCM gradients (3–10% MeOH). The target compound exhibits the following spectroscopic properties:
Crystallization
Recrystallization from acetone/Et₂O yields pure 4-benzyl-2-(2-chloroethyl)morpholine as colorless crystals with a melting point of 137°C.
Industrial-Scale Considerations
Chemical Reactions Analysis
4-benzyl-2-(2-chloroethyl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chloroethyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
4-benzyl-2-(2-chloroethyl)morpholine has been investigated for its potential as an anticancer agent. Studies have shown that it can inhibit specific enzymes involved in cancer cell proliferation. For instance, research highlighted its interaction with Polo-like kinase-1 (Plk1), a key target in cancer therapy. The compound demonstrated an inhibition concentration (IC50) value of 71.03 µM against Plk1, indicating its potential as a therapeutic agent in cancer treatment .
2. Enzyme Inhibition
The compound's ability to interact with biological targets extends to enzyme inhibition. It has been noted for its capacity to covalently modify enzymes, thereby altering their activity. This mechanism is crucial for developing drugs that require precise targeting of specific proteins within cancer cells or other disease states .
Synthetic Applications
4-benzyl-2-(2-chloroethyl)morpholine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its versatility allows for the creation of derivatives that can be tailored for specific biological activities. The synthesis typically involves multi-step processes that can be optimized for yield and purity through techniques such as recrystallization and chromatography .
Case Studies
Case Study 1: Inhibition of Plk1
In a study focused on developing inhibitors for Plk1, 4-benzyl-2-(2-chloroethyl)morpholine was identified as a promising candidate due to its ability to inhibit cell proliferation effectively. The study utilized molecular docking techniques to elucidate binding interactions between the compound and the active site of Plk1, confirming its potential therapeutic application in oncology .
Case Study 2: Structure-Activity Relationship Studies
Research on structure-activity relationships (SAR) involving derivatives of 4-benzyl-2-(2-chloroethyl)morpholine revealed critical insights into how modifications at various positions influence biological activity. For example, substituents on the benzyl ring were found to significantly affect anticancer efficacy, guiding further optimization efforts for drug development .
Mechanism of Action
The mechanism of action of 4-benzyl-2-(2-chloroethyl)morpholine involves its interaction with specific molecular targets. It can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The pathways involved in its action include alkylation of DNA and proteins, which can result in cell death or inhibition of cellular functions .
Comparison with Similar Compounds
Substituent Variations at Position 2
The nature of the substituent at position 2 significantly impacts chemical reactivity and biological activity. Key comparisons include:
Key Insights :
- Chloroethyl vs. Chloromethyl : The longer ethyl chain in chloroethyl derivatives increases lipophilicity and alkylation efficiency compared to chloromethyl analogs, as seen in nitrosoureas where chloroethyl groups exhibit dual alkylation and carbamoylation activities .
- Aryl vs. Alkyl Substituents : Aryl groups (e.g., 4-methoxyphenyl) reduce electrophilic reactivity but introduce planar structures for target binding, as observed in anticancer intermediates .
Benzyl-Substituted vs. Non-Benzylated Morpholines
The presence of a benzyl group at position 4 distinguishes 4-benzyl derivatives from simpler morpholine analogs:
Key Insights :
- Benzyl Group Impact: Benzyl-substituted morpholines demonstrate improved selectivity in enzyme inhibition. For example, 4-(2-chloro-6-methylbenzyl)morpholine (compound 9) shows higher cytochrome P450 2A13 inhibition than non-benzylated analogs .
- Nitrobenzyl Derivatives : The nitro group in 4-(4-nitrobenzyl)morpholine increases electrophilicity, aiding in covalent interactions with biological targets .
Heterocycle Variations: Morpholine vs. Piperidine/Pyrrolidine
Replacing morpholine with piperidine or pyrrolidine alters ring basicity and solubility:
Key Insights :
Chloroethyl-Containing Compounds in Other Scaffolds
Chloroethyl groups are recurrent motifs in alkylating agents, enabling cross-linking of DNA or proteins:
Key Insights :
- Alkylation Mechanism : Chloroethyl groups generate reactive intermediates (e.g., ethylene episulfonium ions) that alkylate nucleophilic sites in DNA (e.g., guanine N7) .
- Toxicity Considerations : Bis(2-chloroethyl)ether’s toxicity profile highlights the need for structural optimization to balance efficacy and safety in drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
